Methyl 6-O-Trityl-alpha-D-galactopyranoside
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Description
Synthesis Analysis
The synthesis of Methyl 6-O-Trityl-alpha-D-galactopyranoside involves a series of chemical reactions starting from methyl beta-D-galactopyranoside. Sequential tritylation, acetylation, and detritylation processes yield methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside. Further reaction with 2,3,4,6-tetra-O-acetyl-alpha-D-galactosyl bromide in the presence of mercuric cyanide and mercuric bromide produces alpha- and beta-D-linked disaccharides. The structure of these compounds is confirmed through 1H- and 13C-NMR spectroscopy. O-Deacetylation leads to the formation of Methyl 6-O-Trityl-alpha-D-galactopyranoside (Kováč, Sokoloski, & Glaudemans, 1984).
Molecular Structure Analysis
The molecular structure of Methyl 6-O-Trityl-alpha-D-galactopyranoside and its derivatives has been extensively studied through X-ray crystallography and NMR spectroscopy. These studies reveal the sugar ring's conformation and the spatial arrangement of the functional groups, providing insights into the compound's reactivity and interaction capabilities (Lamba, Mackie, Rashid, Sheldrick, & Yates, 1993).
Chemical Reactions and Properties
Methyl 6-O-Trityl-alpha-D-galactopyranoside participates in various chemical reactions, including glycosylation processes to form disaccharides and oligosaccharides. Its reactivity is influenced by the protective groups and the stereochemistry of the glycosidic linkages, which are crucial for the synthesis of specific saccharide structures (Kováč & Glaudemans, 1985).
Physical Properties Analysis
The physical properties of Methyl 6-O-Trityl-alpha-D-galactopyranoside, such as solubility, melting point, and crystalline structure, are significant for its handling and application in synthesis reactions. These properties are determined by the compound's molecular structure and functional groups (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-MQZWXTIWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-O-Trityl-alpha-D-galactopyranoside |
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